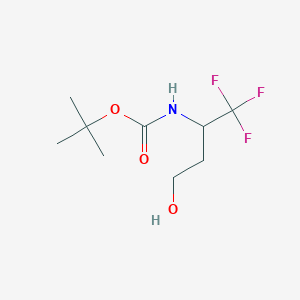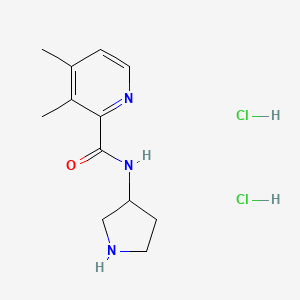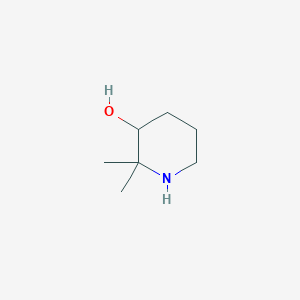
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride is a complex organic compound with a unique structure that includes a benzazepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of the benzazepine core, followed by the introduction of the acetyl and sulfonyl fluoride groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl chloride
- 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine
Uniqueness
Compared to similar compounds, 3-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-sulfonyl fluoride has unique properties due to the presence of the sulfonyl fluoride group. This group can enhance the compound’s reactivity and stability, making it more suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14FNO3S |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
3-acetyl-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonyl fluoride |
InChI |
InChI=1S/C12H14FNO3S/c1-9(15)14-6-4-10-2-3-12(18(13,16)17)8-11(10)5-7-14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
KPTAUTLVASROBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)






